N-(2-oxothiolan-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(2-oxothiolan-3-yl)cyclopropanecarboxamide is a cyclic chemical compound with the molecular formula C8H11NO2S. It is known for its unique structure, which includes a cyclopropane ring attached to a thiolane ring via a carbonyl group. This compound is widely used in scientific research and industry due to its distinctive physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing N-(2-oxothiolan-3-yl)cyclopropanecarboxamide. One common method involves the reaction of cyclopropylamine with 2-chlorothiophene-3-carboxylic acid. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Another method involves the reaction of cyclopropylamine with 2-chlorothiophene-3-carbonyl chloride. This reaction also requires a base and a solvent, and the product is purified using similar techniques.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxothiolan-3-yl)cyclopropanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolane ring is substituted with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiolane compounds.
Scientific Research Applications
N-(2-oxothiolan-3-yl)cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-oxothiolan-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its unique structure allows it to interact with cellular membranes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-oxothiolan-3-yl)cyclopropanecarboxamide include:
- N-(2-oxooxolan-3-yl)cyclopropanecarboxamide
- N-(2-oxo-3-thiolanyl)cyclopropanecarboxamide
- N-(4-(5-(1,2,4-oxadiazol-3-yl)thiophen-2-yl)pyridin-2-yl)cyclopropanecarboxamide .
Uniqueness
What sets this compound apart from these similar compounds is its unique thiolane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-oxothiolan-3-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c10-7(5-1-2-5)9-6-3-4-12-8(6)11/h5-6H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEFMBLWHIYHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCSC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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